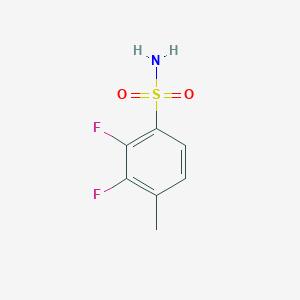

2,3-Difluoro-4-methylbenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

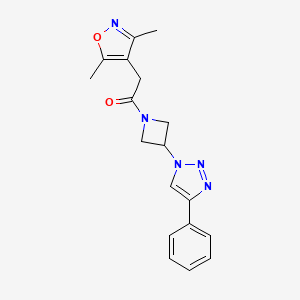

2,3-Difluoro-4-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7F2NO2S . It has a molecular weight of 207.198 Da .

Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-4-methylbenzenesulfonamide consists of a benzene ring substituted with two fluorine atoms, one methyl group, and one sulfonamide group .科学研究应用

Gas Sensing Materials

2,3-Difluoro-4-methylbenzenesulfonamide: is utilized in the synthesis of polymers with high hydrogen bond acidity, such as polysiloxanes , which are designed for use as sensor layers in gas sensors . These materials are particularly effective in detecting nerve chemical warfare agents (CWAs) due to their ability to form strong hydrogen bonds with the analyte, leading to significant changes in the physical properties of the sensor layer that can be easily measured.

Energetic Materials

The compound is also explored in the study of energetic materials. Specifically, derivatives of 2,3-Difluoro-4-methylbenzenesulfonamide have been compared with other compounds to understand their thermal decomposition mechanisms . This research is crucial for developing new explosives with desired properties such as lower melting points, higher stability, and controlled reactivity.

Fluorophore Development

In the field of bioimaging, fluorophores derived from 2,3-Difluoro-4-methylbenzenesulfonamide are investigated for their potential applications. These fluorophores are used as molecular reporters and chemodosimeters due to their ability to emit fluorescence upon reacting with specific biological targets .

作用机制

Target of Action

They are known to have antimicrobial, antimalarial, anticancer, anti-inflammatory, and antidepressant properties .

Mode of Action

Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .

Biochemical Pathways

It is known that sulfonamides interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid, a key step in bacterial dna synthesis .

Pharmacokinetics

Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Sulfonamides, in general, inhibit bacterial growth by preventing the synthesis of folic acid, which is necessary for bacterial dna replication .

属性

IUPAC Name |

2,3-difluoro-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-4-2-3-5(13(10,11)12)7(9)6(4)8/h2-3H,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROVSROLBBJIEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2849664.png)

![2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2849667.png)

![5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2849668.png)

![1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2849670.png)

![11-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2849677.png)

![4-[2-[4-(3-Pyridin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine](/img/structure/B2849679.png)